1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group and a benzo[d]thiazolyl group linked through a urea moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea typically involves the reaction of 2,6-difluoroaniline with 4-ethylbenzo[d]thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-(4-methylbenzo[d]thiazol-2-yl)urea: Similar structure with a methyl group instead of an ethyl group.
1-(2,6-Difluorophenyl)-3-(4-chlorobenzo[d]thiazol-2-yl)urea: Contains a chlorine atom instead of an ethyl group.
1-(2,6-Difluorophenyl)-3-(4-aminobenzo[d]thiazol-2-yl)urea: Features an amino group in place of the ethyl group.
Uniqueness
1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea is unique due to the presence of both difluorophenyl and ethylbenzo[d]thiazolyl groups. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds. Its unique structure also contributes to its potential biological activities and diverse applications in scientific research.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4-ethyl-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c1-2-9-5-3-8-12-13(9)20-16(23-12)21-15(22)19-14-10(17)6-4-7-11(14)18/h3-8H,2H2,1H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMTWERHJWOATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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